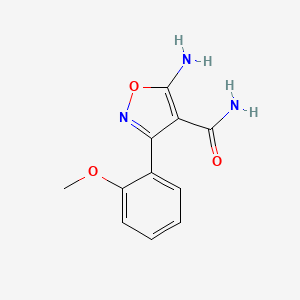

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

説明

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is an isoxazole derivative featuring a 2-methoxyphenyl substituent at position 3 and a carboxamide group at position 2. The methoxy group on the phenyl ring contributes electron-donating effects, which may influence both synthetic reactivity and biological interactions .

特性

IUPAC Name |

5-amino-3-(2-methoxyphenyl)-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-16-7-5-3-2-4-6(7)9-8(10(12)15)11(13)17-14-9/h2-5H,13H2,1H3,(H2,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRANJDFVQLZNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(=C2C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Mode of Action

It is known that isoxazole derivatives can interact with their targets in various ways, leading to different changes in cellular processes.

Biochemical Pathways

Isoxazole derivatives are known to have significant biological interests, suggesting that they may affect a variety of biochemical pathways.

Pharmacokinetics

The compound’s molecular weight is 19020, which is within the optimal range for drug-like molecules, suggesting good bioavailability.

生化学分析

Biochemical Properties

Isoxazoles are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the isoxazole compound.

生物活性

5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and oncology. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. Its molecular formula is CHNO, with a molar mass of approximately 233.22 g/mol. The presence of both an amino group and a methoxyphenyl substituent suggests significant potential for various biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects .

1. Immunomodulatory Effects

Research indicates that derivatives of isoxazole, including this compound, exhibit immunosuppressive properties. For example, studies have shown that certain isoxazole derivatives can inhibit the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin A (PHA), which is crucial for understanding their potential therapeutic applications in autoimmune diseases .

Table 1: Summary of Immunomodulatory Activities

2. Anticancer Properties

The anticancer potential of isoxazole derivatives has been extensively studied. For instance, novel isoxazole-amide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells. The most active compounds showed IC values as low as 15.48 μg/ml against HeLa cells, indicating promising anticancer activity .

Table 2: Cytotoxicity of Isoxazole Derivatives

| Compound | Cancer Cell Line | IC (μg/ml) | Mechanism |

|---|---|---|---|

| 2d | HeLa | 15.48 | Induces apoptosis |

| 2e | Hep3B | 23 | Delays G2/M phase |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Cytokine Production : The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in response to lipopolysaccharide (LPS) stimulation .

- Induction of Apoptosis : In cancer cell lines, the compound promotes apoptosis through the activation of caspases and modulation of NF-κB signaling pathways .

- Modulation of Immune Responses : Isoxazole derivatives can enhance or suppress immune responses depending on their structural modifications, making them versatile candidates for therapeutic applications .

Case Studies

Several studies have explored the biological activity of isoxazole derivatives:

- A study on MM3 , a derivative similar to this compound, reported significant immunosuppressive effects in human blood cultures, highlighting its potential in treating inflammatory diseases .

- Another investigation focused on the synthesis and evaluation of novel isoxazole-amide derivatives found that specific modifications could enhance cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

科学的研究の応用

Pharmacological Applications

1. Anti-inflammatory Properties

Research indicates that derivatives of isoxazole, including 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit key inflammatory mediators such as TNF-α and IL-1β, making them potential candidates for treating inflammatory diseases .

2. Antimicrobial Activity

Isoxazole derivatives are known for their antimicrobial properties. Studies have demonstrated that this compound can inhibit the growth of various bacterial strains, suggesting its utility in developing new antimicrobial agents .

3. Immunomodulatory Effects

This compound has been explored for its immunomodulatory capabilities. It has been found to influence T cell responses and modulate immune functions, which could be beneficial in conditions such as autoimmune diseases .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Immunosuppressive Activity : A study demonstrated that certain derivatives showed significant immunosuppressive effects in vitro, indicating potential for treating conditions characterized by excessive immune activation .

- Cancer Research : Investigations into isoxazole derivatives have revealed their cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. This dual action makes them promising candidates for further development in cancer therapy .

Comparative Analysis of Isoxazole Derivatives

化学反応の分析

Cyclocondensation Reactions

The amino group at position 5 and the carboxamide moiety enable participation in multicomponent cyclocondensation reactions. For example:

-

Three-component reactions with salicylaldehyde and β-ketoamides under ultrasonication or Lewis acid catalysis yield heterocyclic scaffolds.

-

Product selectivity depends on reaction conditions:

Table 1: Reaction Outcomes Under Varied Conditions

Nucleophilic Substitutions

The amino group participates in nucleophilic reactions:

-

Schiff base formation with aldehydes (e.g., salicylaldehyde) occurs at room temperature, yielding intermediates like 8 .

-

Cross-coupling potential : While not directly observed, analogous isoxazole derivatives undergo Cu-catalyzed cycloadditions with methyl acrylate .

Hydrolysis and Functional Group Interconversion

The carboxamide group undergoes hydrolysis under basic conditions:

-

Saponification : Treatment with KOH/EtOH converts methyl esters (e.g., 3a ) to carboxylic acids, a step relevant to derivative synthesis .

-

pH-dependent stability : Acidic conditions (pH=3) precipitate hydrolyzed products, as seen in final isolation steps .

Lewis Acid-Mediated Cyclizations

Ytterbium triflate catalyzes unexpected rearrangements:

-

Benzoxazocine formation : Ultrasonication with Yb(OTf)₃ in ethanol converts intermediates into tricyclic products (e.g., 6a ) via a proposed -oxazine pathway .

-

Salicylaldehyde activation by Yb³⁺.

-

Nucleophilic attack by the 4-CH center of the isoxazole.

-

Sequential cyclization with β-ketoamide, leading to fused heterocycles.

Limitations and Substituent Effects

-

Aryl substituent role : Electron-donating groups (e.g., 2-methoxyphenyl) stabilize intermediates, favoring chroman formation. Electron-withdrawing groups shift reactivity toward dihydroisoxazolopyridines .

-

Solvent effects : Ethanol promotes cyclization, while n-butanol reduces yields due to competing side reactions .

類似化合物との比較

Structural and Functional Comparisons with Analogous Compounds

Substituent Variations on the Isoxazole Core

Table 1: Key Structural Variations in Isoxazole Derivatives

Physical and Spectral Properties

Table 3: Comparative Physical Properties

- Thermal Stability: Xanthenone-fused isoxazoles (e.g., compound 11i in ) exhibit higher melting points (~210°C), suggesting greater crystallinity compared to simpler carboxamides.

- Spectral Trends : Methoxy groups consistently appear as singlets near δ 3.8–4.0 ppm across analogs, aiding structural confirmation .

Pharmacological and Industrial Relevance

- Immunosuppressive Potential: Isoxazole derivatives synthesized via In(OTf)₃ catalysis (e.g., MM1–10 in ) show promise in immunosuppression, though the target compound’s specific activity remains underexplored.

準備方法

Metal-Catalyzed 1,3-Dipolar Cycloaddition

- The classical approach involves the cycloaddition of nitrile oxides with alkynes to form isoxazoles.

- Catalysts like Cu(I) and Ru(II) facilitate regioselective formation of substituted isoxazoles.

- For example, Pd-catalyzed Sonogashira coupling followed by in situ nitrile oxide generation leads to isoxazoles in good yields.

- Limitations include catalyst cost, toxicity, and waste generation.

Metal-Free Synthetic Routes

- Metal-free methods operate under mild conditions, often at room temperature, avoiding toxic metals.

- Microwave-assisted synthesis and solid-phase synthesis are prominent techniques.

- These methods provide moderate to excellent yields with excellent chemo- and regioselectivity.

- They are particularly suitable for preparing functionalized isoxazoles with sensitive substituents.

Specific Preparation Methods for 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide

Although direct literature on the exact preparation of this compound is limited, related synthetic routes for similar 5-amino-3-aryl isoxazole carboxamide derivatives provide a foundation for its preparation.

Hydrolysis of Isoxazole Esters

Nucleophilic Addition and Imine Formation

- The amino group at position 5 of the isoxazole ring can undergo nucleophilic addition with aromatic aldehydes.

- For example, reacting 5-amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazide with 2-methoxybenzaldehyde in the presence of indium(III) trifluoromethanesulfonate catalyst yields imine derivatives.

- The amino group at position 5 remains non-reactive under these conditions, allowing selective modification at other positions.

Cyclization via Hydroxylamine and Enaminoketone Intermediates

Solid-Phase Synthesis and Diversity-Oriented Approaches

- Resin-supported synthesis using carboxylic acids and alkynes followed by cycloaddition with nitrile oxides allows for the generation of diverse isoxazole derivatives.

- Cleavage from the resin yields the target compounds with functional groups such as 2-methoxyphenyl substituents.

Representative Synthetic Scheme (Hypothetical Adaptation)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ester Hydrolysis | Boiling aqueous acid/base | 80-90 | Converts ester to 5-amino-3-(2-methoxyphenyl)isoxazole-4-carboxylic acid |

| 2 | Coupling with 2-methoxybenzaldehyde | Indium(III) trifluoromethanesulfonate catalyst, room temp | 63-81 | Forms imine intermediate selectively |

| 3 | Hydrazide formation or amidation | Appropriate amine coupling agents (e.g., DCC, DMAP) | 70-85 | Converts acid to carboxamide |

| 4 | Cyclization with hydroxylamine | Microwave irradiation, DMF/i-PrOH solvent mixture | 50-70 | Forms isoxazole ring |

Note: This table is synthesized from analogous methods reported in literature for related compounds.

Research Findings and Yield Optimization

- The use of indium(III) trifluoromethanesulfonate as a catalyst in nucleophilic addition reactions provides good yields (63–81%) of imine derivatives, which are key intermediates in the synthesis of 5-amino isoxazole derivatives.

- Microwave-assisted synthesis enhances reaction rates and yields in cyclization steps, reducing reaction times to minutes and improving product purity.

- Solid-phase synthesis techniques allow for efficient purification and high-throughput generation of analogs, facilitating structure-activity relationship studies.

- The choice of base and solvent critically affects yields; for example, DIPEA in DMF under microwave conditions gives excellent yields, whereas DBU reduces yields significantly.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for synthesizing 5-Amino-3-(2-methoxyphenyl)isoxazole-4-carboxamide, and how are intermediates validated?

- Answer : Multi-step organic synthesis is typically employed, starting with condensation reactions between substituted phenyl precursors and isoxazole-forming reagents. Key intermediates (e.g., ethyl ester derivatives) are characterized via H/C NMR, mass spectrometry (MS), and HPLC to confirm regioselectivity and purity. For example, ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate (CAS 1119450-54-2) has been synthesized and validated using these techniques . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts.

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

- Answer : High-resolution NMR spectroscopy resolves positional isomerism in the isoxazole ring, while LC-MS confirms molecular weight and purity. X-ray crystallography may be used for absolute configuration determination in crystalline derivatives. For related compounds, such as 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, purity ≥97% is verified via HPLC and melting point analysis (147–151°C) .

Q. How do solubility properties influence experimental design in biological assays?

- Answer : The compound’s low solubility in aqueous buffers necessitates solvent optimization. Dimethyl sulfoxide (DMSO) is often used for stock solutions, followed by dilution in phosphate-buffered saline (PBS). Solubility can be predicted via computational models (e.g., COSMO-RS) and validated experimentally using nephelometry .

Advanced Research Questions

Q. How can quantum chemical calculations resolve contradictions in reaction pathways for isoxazole ring formation?

- Answer : Density functional theory (DFT) calculations identify transition states and thermodynamic intermediates. For example, ICReDD’s reaction path search methods use quantum mechanics to predict regioselectivity in cycloaddition reactions, reducing trial-and-error experimentation. Computational validation of [3+2] cycloaddition mechanisms can reconcile discrepancies between theoretical and experimental yields .

Q. What strategies address discrepancies between predicted and observed spectroscopic data (e.g., H NMR shifts)?

- Answer : Cross-validation using hybrid techniques is essential. For instance, gauge-including projector-augmented wave (GIPAW) DFT simulations of NMR chemical shifts can resolve ambiguities arising from tautomerism or solvent effects. Experimental validation via variable-temperature NMR or deuterated solvents further clarifies dynamic processes .

Q. How can reactor design principles improve scalability while maintaining enantiomeric purity?

- Answer : Continuous-flow reactors with immobilized catalysts (e.g., palladium on carbon) enhance reproducibility and reduce side reactions. Computational fluid dynamics (CFD) models optimize mixing efficiency and heat transfer, critical for exothermic cyclization steps. Subclass RDF2050112 (reaction fundamentals and reactor design) provides frameworks for scaling lab-scale syntheses .

Q. What in silico approaches predict bioactivity against target proteins, and how are false positives mitigated?

- Answer : Molecular docking (e.g., AutoDock Vina) screens binding affinities to receptors like kinase domains. False positives are minimized via molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. For example, isoxazole derivatives with trifluoromethyl groups show enhanced binding to hydrophobic pockets in cancer targets, validated by IC assays .

Methodological Considerations

- Data Contradiction Analysis : Use Bayesian statistics to weigh conflicting results (e.g., bioactivity vs. cytotoxicity) and prioritize hypotheses for experimental testing .

- Safety Protocols : Adhere to advanced lab regulations (e.g., Chemical Hygiene Plan) for handling reactive intermediates, particularly azide-containing precursors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。